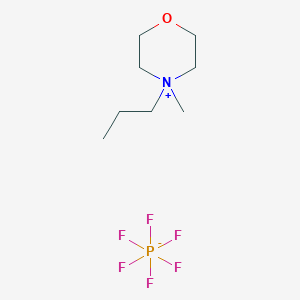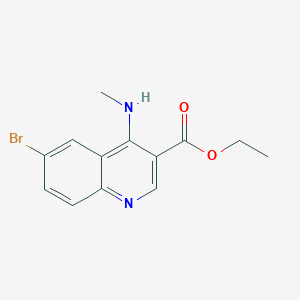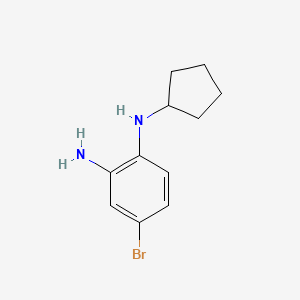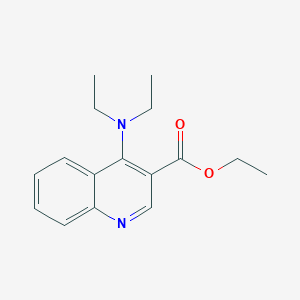![molecular formula C10H12N4OS B12118015 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-phenoxyethyl bromide with 4-amino-5-mercapto-1,2,4-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The phenoxyethyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9H-fluoren-9-yl)-2-[[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Ethyl [2-[[[4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Uniqueness
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
3-(2-phenoxyethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c11-9-12-10(14-13-9)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Clave InChI |
QBYLTEXOLMYYGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCSC2=NNC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)






![1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)

![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)

![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)
